Z-Lys(boc)-osu
Overview
Description
Z-Lys(boc)-osu, also known as Nε-Z-Nα-Boc-L-lysine, is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains . It is a useful intermediate used in the preparation of dimeric dipeptide nerve growth factor mimetic and potential neuroprotective agent .
Synthesis Analysis
The synthesis of Z-Lys(boc)-osu involves several steps. In one approach, the copper complex of Lys requires several operations and is associated with some limitations . The copper complex of Lys(Boc) is an amorphous precipitate that has to be centrifuged. This precipitate contains di(tert-butyl) pyrocarbonate, used in excess for Ne-tert-butoxycarbonylation, and methanol must be applied for its decomposition . Z-Lys(Boc) was eventually obtained via a temporary Ne-benzylidene blockage .Molecular Structure Analysis
Z-Lys(boc)-osu has a molecular formula of C23H31N3O8 and a molecular weight of 477.50800 . The exact mass is 477.21100 .Chemical Reactions Analysis
Z-Lys(boc)-osu is involved in various chemical reactions. For instance, it is used in the formation of the copper complex of Lys, which is then subjected to Ne-tert-butoxycarbonylation . It is also used in the synthesis of peptides containing Nepsilon protected lysyl side chains .Physical And Chemical Properties Analysis
Z-Lys(boc)-osu is a white crystal . It has a predicted density of 1.176±0.06 g/cm3 . It is soluble in DMF (0.5 mmol/ml) . The melting point is 63-70°C and the predicted boiling point is 587.0±50.0 °C .Scientific Research Applications
Wiejak, Masiukiewicz, and Rzeszotarska (1999) discussed the synthesis of ZLys(Boc) as a valuable material for peptide syntheses, particularly in the industrial production of certain peptide drugs (Wiejak, Masiukiewicz, & Rzeszotarska, 1999).
Qin et al. (2014) explored the use of Ne-protected l-lys monomers, including those with tert-butoxycarbonyl (Boc) groups, for protease-catalyzed oligomerization of l-lysine methyl ester (Qin et al., 2014).
Peek et al. (2009) synthesized Boc-L-Lysine derivatives and lysine-containing peptides bearing redox chromophores for applications in light-harvesting proteins, photovoltaic cells, and other molecular electronic devices (Peek et al., 2009).
Zhao Yi-nan and Melanie Key (2013) reported on the synthesis of Fmoc-L-Lys(Boc)-Gly-OH and its implications for the simplification and improvement of polypeptide synthesis (Zhao Yi-nan & Key, 2013).
Heltweg et al. (2003) developed Z-MAL, a substrate modified from Boc(Ac)Lys-AMC for assaying histone deacetylases, with applications in cancer research and drug development (Heltweg et al., 2003).
Suzuki et al. (2018) developed a controlled genome editing technique using Cas9-mediated mammalian genome editing that is regulated by Lys(Boc) (Suzuki et al., 2018).
Afrasiabi and Kraatz (2013) showed that Boc-L-Phe-L-Lys(Z)-OMe forms coiled fibrous architectures under sonication, demonstrating self-healing and thermal chiroptical switching behavior (Afrasiabi & Kraatz, 2013).
Balaev, Osipov, and Fedorov (2014) described a method for pilot-scale production of Z-Phe-D-Trp-Lys(ε-Boc)OH, a protected tripeptide used in making synthetic analogs of somatostatin (Balaev, Osipov, & Fedorov, 2014).
Deng et al. (2009) synthesized biodegradable poly(ester amide)s with pendant amine functional groups using Z-LysNCA, illustrating applications in biomedical and pharmacological fields (Deng et al., 2009).
Zong et al. (2016) synthesized Fmoc and Boc mono-substituted cyclo(L-Lys-L-Lys)s with applications in forming stable thermo-reversible organogels (Zong et al., 2016).
Safety And Hazards
Z-Lys(boc)-osu should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Formation of dust and aerosols should be prevented. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam . In case of accidental release, avoid dust formation and breathing vapors, mist, or gas. Use personal protective equipment and ensure adequate ventilation .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O8/c1-23(2,3)33-21(30)24-14-8-7-11-17(20(29)34-26-18(27)12-13-19(26)28)25-22(31)32-15-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,30)(H,25,31)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFVVSXVXQRYFS-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Lys(boc)-osu | |
CAS RN |
3338-34-9 | |
Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3338-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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